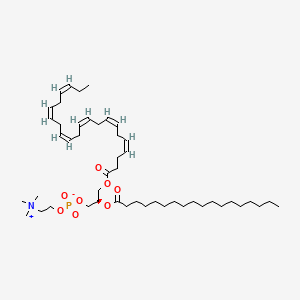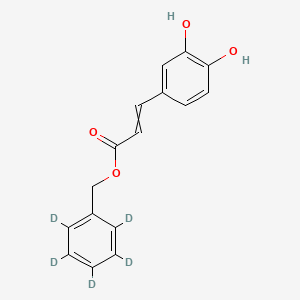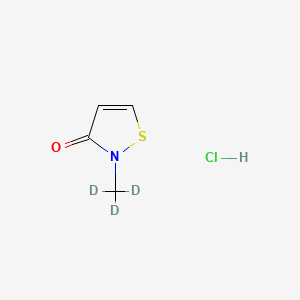
Ebastine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebastine N-Oxide is a derivative of Ebastine, a second-generation H1-receptor antagonist . It is used in research and has the molecular formula C32H39NO3 and a molecular weight of 485.66 .
Synthesis Analysis
Ebastine is synthesized from 1-[4-(1,1-Dimethylethyl) phenyl]-4-(4-hydroxy piperidin-1-yl) butan-1-one and diphenyl methanol . The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds .Molecular Structure Analysis
The molecular structure of Ebastine N-Oxide consists of a benzhydryloxy group, a piperidin-1-ium-1-yl group, and a tert-butylphenyl butan-1-one group . The structure is complex and contributes to its unique properties .Wissenschaftliche Forschungsanwendungen
Allergic Rhinitis Treatment
Ebastine N-Oxide is utilized in the treatment of allergic rhinitis , a common allergic condition characterized by symptoms such as sneezing, runny nose, and nasal congestion . As a second-generation H1-receptor antagonist, it helps alleviate these symptoms by blocking the action of histamine in the body, which is a key mediator of allergic reactions .
Urticaria Management
In the management of urticaria (hives), Ebastine N-Oxide serves as an effective therapeutic agent. It reduces the appearance of itchy welts on the skin, which are often triggered by an allergic reaction . Its antihistaminic properties play a crucial role in providing relief from the discomfort associated with this condition .
Enhancement of Bioavailability in Drug Delivery
Recent studies have focused on the development of transfersomal oral films and nanogels incorporating Ebastine to enhance its bioavailability . These novel drug delivery systems aim to improve the therapeutic efficacy of Ebastine by ensuring a more consistent and efficient absorption into the systemic circulation .
Treatment of Autoimmune Diseases
Ebastine N-Oxide is being researched for its potential in treating autoimmune diseases like urticaria . The development of transfersomal nanogels aims to target the disease more effectively, potentially leading to better management of autoimmune responses .
Irritable Bowel Syndrome (IBS) Therapy
Ebastine has been investigated for its effectiveness in treating irritable bowel syndrome (IBS) , particularly non-constipated IBS . Clinical trials have shown that it can significantly reduce symptoms such as abdominal pain and discomfort, suggesting a promising role for Ebastine N-Oxide in gastrointestinal therapies .
Antimicrobial Effects
Research indicates that Ebastine-loaded transfersomal gels have demonstrated antimicrobial effects against bacteria like Staphylococcus aureus . This suggests a potential application of Ebastine N-Oxide in the development of antimicrobial treatments .
Zukünftige Richtungen
Ebastine and its derivatives, including Ebastine N-Oxide, continue to be subjects of research. For instance, there is ongoing research into improving the bioavailability of Ebastine . It’s likely that future research will continue to explore the properties and potential applications of Ebastine N-Oxide.
Eigenschaften
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ebastine N-Oxide | |
CAS RN |
1429071-63-5 |
Source


|
| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)
![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)
